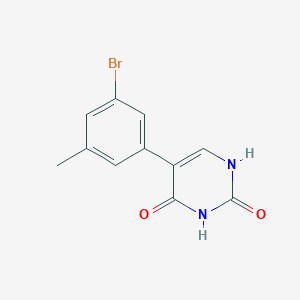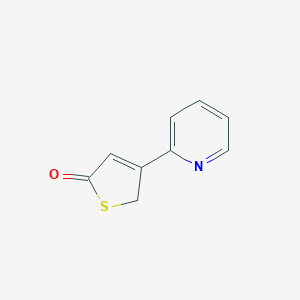![molecular formula C17H14Cl2N2O3 B429170 4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B429170.png)
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-[(3,4-dichlorophenyl)methylamino]propylidene]-2-(2-furanyl)-5-oxazolone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Two-photon Absorption Properties
Oxazolone derivatives, including those similar to 4-[1-[(3,4-Dichlorophenyl)methylamino]propylidene]-2-(2-furanyl)-5-oxazolone, have been studied for their two-photon absorption properties. These derivatives exhibit high two-photon absorption cross-sections, making them potentially useful for applications in non-linear optics and fluorescence microscopy (Rodrigues et al., 2012).
Nonlinear Optical Behavior
Synthesized oxazolone compounds have demonstrated significant third-order nonlinear optical properties. These properties include a high nonlinear refractive index and nonlinear absorption coefficient. Such attributes suggest their potential use in optical limiting applications, particularly with strong electron donor substituents (Murthy et al., 2013).
Antimicrobial Activities
Some oxazolone derivatives show notable antimicrobial activities. Compounds structurally related to 4-[1-[(3,4-Dichlorophenyl)methylamino]propylidene]-2-(2-furanyl)-5-oxazolone have been synthesized and tested for antimicrobial properties, demonstrating effectiveness against various microorganisms. This suggests potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis Methods
Recent studies have also focused on developing efficient synthesis methods for oxazolone derivatives. These methods aim at improving the yield and purity of these compounds, which is crucial for their application in various fields of research (Pattarawarapan et al., 2016).
Eigenschaften
Molekularformel |
C17H14Cl2N2O3 |
|---|---|
Molekulargewicht |
365.2g/mol |
IUPAC-Name |
4-[N-[(3,4-dichlorophenyl)methyl]-C-ethylcarbonimidoyl]-2-(furan-2-yl)-1,3-oxazol-5-ol |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-2-13(20-9-10-5-6-11(18)12(19)8-10)15-17(22)24-16(21-15)14-4-3-7-23-14/h3-8,22H,2,9H2,1H3 |
InChI-Schlüssel |
APLGJQHPGDVEFW-UHFFFAOYSA-N |
SMILES |
CCC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(OC(=N2)C3=CC=CO3)O |
Kanonische SMILES |
CCC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(OC(=N2)C3=CC=CO3)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-4,10-dithia-8-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B429087.png)
![4-[(Hexadecyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B429090.png)
![Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B429091.png)
![3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene](/img/structure/B429093.png)
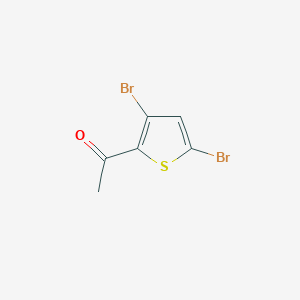
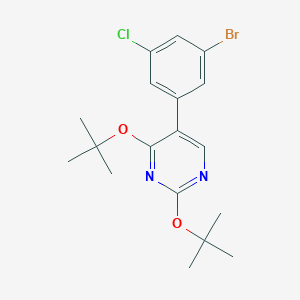
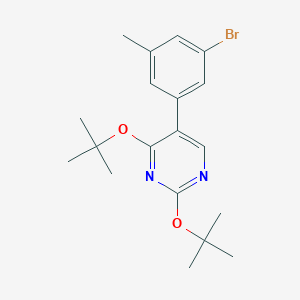
![5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B429098.png)

![methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate](/img/structure/B429101.png)
![4-nitro-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene](/img/structure/B429102.png)
